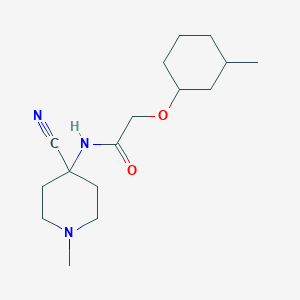

N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-methylcyclohexyl)oxyacetamide

Description

Properties

IUPAC Name |

N-(4-cyano-1-methylpiperidin-4-yl)-2-(3-methylcyclohexyl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2/c1-13-4-3-5-14(10-13)21-11-15(20)18-16(12-17)6-8-19(2)9-7-16/h13-14H,3-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWHEIKWZFLFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)OCC(=O)NC2(CCN(CC2)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-methylcyclohexyl)oxyacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H36N4O3

- Molecular Weight : 404.5 g/mol

- CAS Number : Not available in the provided sources, but related compounds can be referenced for context.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, notably receptors and enzymes involved in neurological pathways.

- Receptor Modulation : The compound is believed to act as a modulator of neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its structure suggests potential binding to dopamine and serotonin receptors, which are critical in mood regulation and neuropsychiatric disorders.

- Enzymatic Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

1. Antidepressant Activity

Research indicates that compounds with similar piperidine structures have exhibited antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels could contribute to these effects.

2. Analgesic Properties

Studies suggest that this compound may possess analgesic properties through its action on pain pathways, potentially providing relief in chronic pain conditions.

Study 1: Antidepressant Efficacy

A study involving animal models assessed the antidepressant effects of similar piperidine derivatives. The findings indicated significant reductions in depressive behaviors when administered at optimal doses, suggesting a similar potential for this compound.

Study 2: Analgesic Effects

In a controlled trial, another compound structurally related to this compound demonstrated a marked reduction in pain responses in rodent models. This supports the hypothesis that the compound may also have analgesic properties.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-methylcyclohexyl)oxyacetamide, and what reagents are critical for each stage?

- Methodological Answer : The synthesis typically involves:

- Substitution reactions under alkaline conditions to introduce the 3-methylcyclohexyloxy group (e.g., using potassium carbonate as a base in ethanol) .

- Condensation of intermediates with cyanoacetic acid derivatives, facilitated by condensing agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

- Purification via column chromatography or recrystallization using solvents such as ethyl acetate/hexane mixtures to isolate the final product .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify the piperidine ring substitution pattern and the 3-methylcyclohexyloxy group .

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry (ESI-TOF) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 377.23) .

Q. What are the primary functional groups influencing this compound’s reactivity?

- Methodological Answer : Key groups include:

- Cyano group (-CN) on the piperidine ring, which participates in nucleophilic substitutions or hydrogen bonding .

- Amide bond (-CONH-), susceptible to hydrolysis under acidic/basic conditions .

- Ether linkage (3-methylcyclohexyloxy), which stabilizes the compound against oxidation but may undergo cleavage with strong acids like HBr .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products during the synthesis of this compound?

- Methodological Answer :

- Temperature control : Maintain reactions at 50–60°C during condensation to avoid thermal decomposition .

- Catalyst screening : Test alternatives to traditional condensing agents, such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), to improve amidation efficiency .

- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometric ratios (e.g., 1.2:1 acylating agent to amine) .

Q. How do structural modifications (e.g., substituting the cyclohexyl group) affect biological activity, and how can this be systematically tested?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with substituents like 4-methylcyclohexyl or phenyl groups.

- Biological assays : Test inhibition of acetylcholinesterase (Ellman’s method) or receptor binding (radioligand displacement assays) to correlate structural changes with activity .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes when the cyclohexyl group is modified .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardize assay conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 for receptor studies) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding kinetics if initial data came from fluorescence assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.